Heliosupine

Übersicht

Beschreibung

Heliosupine is a pyrrolizidine alkaloid with the molecular formula C20H31NO7 and a molecular weight of 397.47 g/mol . It is primarily found in plants belonging to the Boraginaceae family, such as Cynoglossum officinale, Cynoglossum pictum, Cynoglossum viridiflorum, Echium vulgare, Heliotropium supinum, and Paracynoglossum imeretinum . This compound is known for its biological activities, including hypotensive, spasmolytic, and antitumoral effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Heliosupine can be synthesized through various chemical reactions involving its precursor compounds. The synthesis typically involves the esterification of pyrrolizidine alkaloids with angelyloxy and echimidinyloxymethyl substituents . The reaction conditions often include the use of organic solvents such as ethanol, chloroform, and acetone, with the reaction being carried out at controlled temperatures to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources. The plants are harvested, dried, and subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound . Advanced techniques such as ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are employed to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Heliosupine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form N-oxides, which are common derivatives of pyrrolizidine alkaloids.

Substitution: Substitution reactions involving this compound can lead to the formation of different esters and derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are employed in substitution reactions.

Major Products:

Oxidation: this compound N-oxide.

Reduction: Reduced forms of this compound.

Substitution: Various esters and derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Effects

1.1 Antitumor Activity

Heliosupine has been studied for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it exhibits significant antiproliferative activity against human cancer cells, including cervical and breast cancer cells. The half-maximal inhibitory concentration (IC50) values range from 46 to 100 µM, indicating its potential as an antineoplastic agent .

1.2 Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity. It has been observed to inhibit the growth of certain bacterial strains, although specific mechanisms remain under investigation. This property suggests potential applications in developing new antimicrobial agents .

1.3 Anti-inflammatory Effects

this compound has demonstrated anti-inflammatory properties in various studies. It inhibits the production of nitric oxide (NO) in macrophages, which is a critical mediator in inflammatory responses. The IC50 values for this activity are reported to be around 52.4 µM, suggesting that this compound could be beneficial in treating inflammatory diseases .

Toxicological Implications

2.1 Hepatotoxicity

Despite its potential therapeutic benefits, this compound is associated with significant hepatotoxicity. Studies have shown that exposure to this compound can induce apoptosis in liver cells, leading to cell death and liver damage at certain concentrations . The toxic effects are primarily linked to its structure as a PA, which can lead to DNA damage and disruption of cellular processes.

2.2 Genotoxicity

this compound has also been implicated in genotoxic effects, as evidenced by studies showing DNA double-strand breaks in exposed cells. This raises concerns regarding its safety profile and necessitates further research into mitigating its toxic effects while harnessing its therapeutic potential .

Case Studies and Research Findings

Wirkmechanismus

Heliosupine exerts its effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting AChE, this compound increases the levels of acetylcholine, leading to enhanced cholinergic signaling . This mechanism underlies its spasmolytic and hypotensive effects . Additionally, this compound’s antitumoral activity is attributed to its ability to induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

- Supinine: Another pyrrolizidine alkaloid with similar biological activities .

- Amabiline: Known for its hepatotoxic effects .

- Rinderine: Exhibits similar spasmolytic properties .

- Echinatine: Shares structural similarities with heliosupine .

- Viridiflorine: Another pyrrolizidine alkaloid with comparable biological effects .

Biologische Aktivität

Heliosupine is a pyrrolizidine alkaloid (PA) primarily derived from plants such as Solenanthus lanatus, and it has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

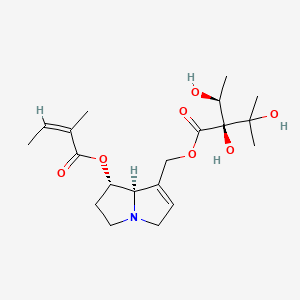

Chemical Structure and Properties

This compound exhibits a typical pyrrolizidine structure, characterized by a bicyclic framework that includes a nitrogen atom. Its molecular formula is C_15H_23N_2O_3, and it is often present in various plant species as a secondary metabolite. The compound's structure allows it to interact with biological systems effectively, leading to significant pharmacological effects.

1. Acetylcholinesterase Inhibition

This compound has been identified as an acetylcholinesterase (AChE) inhibitor, with an IC50 value of approximately 0.57 mM. This property suggests its potential use in treating conditions like Alzheimer's disease, where AChE inhibition can enhance cholinergic neurotransmission .

| Compound | IC50 (mM) |

|---|---|

| This compound | 0.57 |

| Other AChE Inhibitors | Varies |

2. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains. For example, studies have shown its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential application in developing natural antimicrobial agents .

3. Cytotoxicity

This compound exhibits cytotoxic effects on cancer cell lines, making it a candidate for cancer therapy. In vitro studies have demonstrated that this compound can induce cell death in specific cancer cells while sparing normal cells, highlighting its selectivity and potential therapeutic index .

| Cell Line | IC50 (mg/mL) |

|---|---|

| HT-29 (Colorectal) | 1.25 |

| MRC-5 (Normal) | >1.60 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : By inhibiting AChE, this compound increases acetylcholine levels in synaptic clefts, potentially improving cognitive function.

- Disruption of Cellular Processes : Helioculpine's cytotoxic effects are linked to the induction of apoptosis in cancer cells through DNA damage and interference with cell cycle progression .

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells.

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the effects of this compound on HT-29 colorectal cancer cells and found significant cytotoxicity with an IC50 value indicating effective concentration levels for therapeutic applications .

- AChE Inhibition Study : Another investigation focused on the inhibitory effects of this compound on AChE activity, demonstrating its potential utility in neurodegenerative disease management .

Eigenschaften

IUPAC Name |

[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15-,16+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSGCYGUWHGOPY-UKLMUADPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@]([C@H](C)O)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32728-78-2 | |

| Record name | Heliosupine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32728-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heliosupine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032728782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HELIOSUPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW15Z680DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.